

AF647 fluorophore quantum yield and extinction coefficient

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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An In-depth Technical Guide to the Core Spectroscopic Properties of Alexa Fluor 647

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical properties of fluorescent probes is paramount for accurate and reproducible experimental design. Alexa Fluor 647 (AF647) is a widely utilized far-red fluorophore known for its brightness and photostability.^{[1][2]} This guide provides a detailed overview of its quantum yield and extinction coefficient, along with the experimental protocols for their determination.

Quantitative Spectroscopic Properties of Alexa Fluor 647

The core photophysical parameters of AF647 are summarized in the table below. These values are crucial for applications ranging from quantitative fluorescence microscopy to flow cytometry.

Parameter	Value	Units	Notes
Molar Extinction Coefficient (ϵ)	239,000	$\text{cm}^{-1}\text{M}^{-1}$	At the absorption maximum (~650 nm). [1][3]
Fluorescence Quantum Yield (Φ)	0.33	-	Measured in aqueous buffer (pH 7.2).[1][4] [5]
Excitation Maximum (λ_{ex})	650	nm	
Emission Maximum (λ_{em})	665	nm	[1]

Experimental Protocols for Characterization

Accurate determination of the quantum yield and extinction coefficient is essential for quality control and for understanding the behavior of the fluorophore in different chemical environments.

Determination of Molar Extinction Coefficient

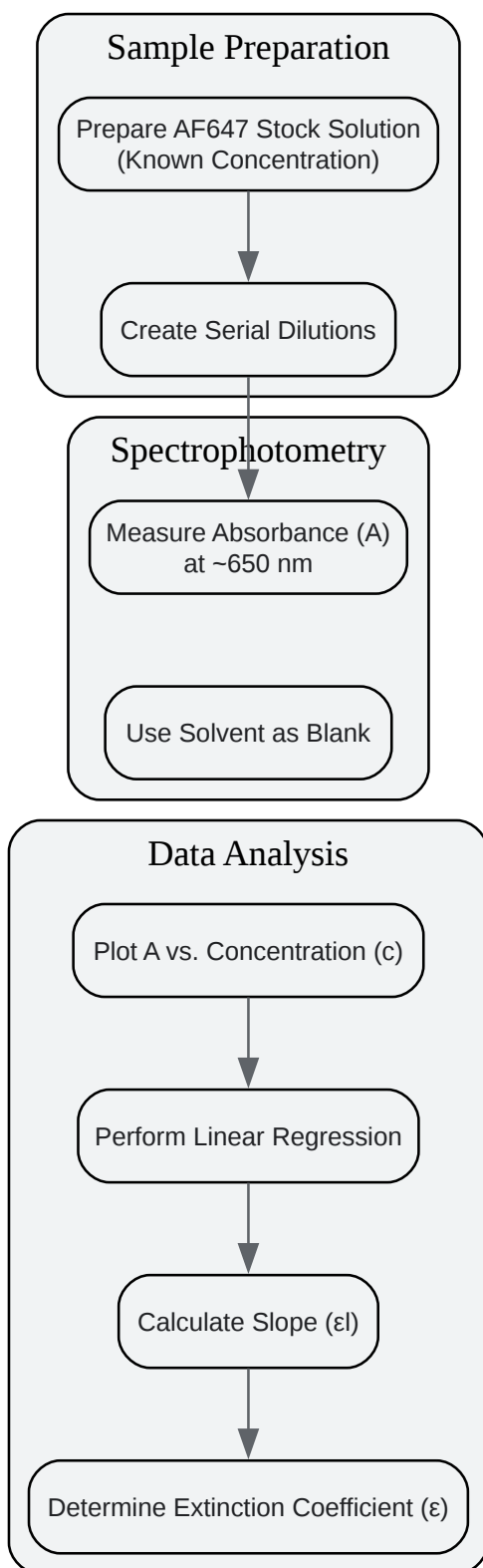
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[6]

Principle: The Beer-Lambert law, $A = \epsilon lc$, states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. The molar extinction coefficient (ϵ) is the constant of proportionality.

Methodology:

- **Sample Preparation:** Prepare a stock solution of AF647 of a precisely known concentration in a suitable solvent, such as phosphate-buffered saline (PBS). From this stock, create a series of dilutions.
- **Spectrophotometric Measurement:**

- Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of AF647 (~650 nm).[3]
- Use the same solvent as a blank to zero the spectrophotometer.
- Ensure that the absorbance values fall within the linear range of the instrument, typically below 1.0.
- Data Analysis:
 - Plot the measured absorbance (A) at 650 nm against the concentration (c) of the AF647 solutions.
 - Perform a linear regression on the data points. The slope of the resulting line will be the product of the molar extinction coefficient and the path length (ϵl).
 - Divide the slope by the path length of the cuvette (typically 1 cm) to obtain the molar extinction coefficient (ϵ).



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Experimental workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. The most common method for its determination is the comparative method, which involves a reference standard with a known quantum yield.^{[7][8]}

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.^{[7][9]}

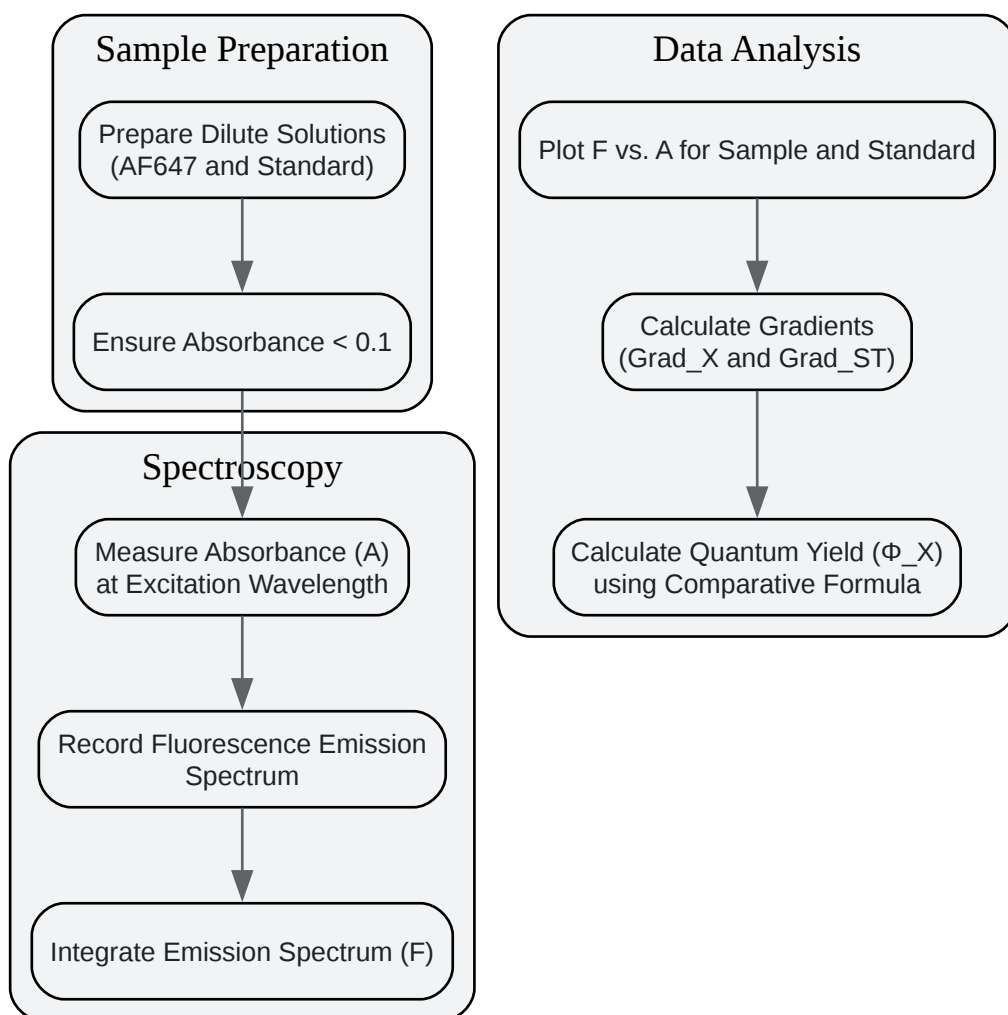
Methodology:

- **Selection of a Standard:** Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to AF647. For AF647, a common reference is Cresyl Violet.
- **Sample Preparation:**
 - Prepare a series of dilute solutions of both the AF647 sample and the reference standard in the same solvent.
 - The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.^{[7][10]}
- **Spectroscopic Measurements:**
 - For both the AF647 solutions and the standard solutions, measure the absorbance at the chosen excitation wavelength.
 - Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
- **Data Analysis:**
 - Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

- Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the AF647 sample and the reference standard.
- Determine the slope of the resulting lines for both the sample (GradX) and the standard (GradST).
- The quantum yield of the AF647 sample (Φ_X) can then be calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{GradX} / \text{GradST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where Φ_{ST} is the quantum yield of the standard, and η_X and η_{ST} are the refractive indices of the sample and standard solutions, respectively.^[7] If the same solvent is used for both, the refractive index term cancels out.



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Workflow for determining fluorescence quantum yield via the comparative method.

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